molecular formula C20H24N4O2 B12786005 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- CAS No. 136817-15-7

1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)-

Cat. No.: B12786005
CAS No.: 136817-15-7
M. Wt: 352.4 g/mol
InChI Key: GAOIBVITDANOLY-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- is a complex organic compound belonging to the indolecarboxamide family. Indolecarboxamides are known for their diverse biological activities and are often used as building blocks in pharmaceutical research and development .

Preparation Methods

The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. The process involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include microwave irradiation to shorten reaction times and improve yields .

Chemical Reactions Analysis

1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-carboxamide derivatives with different substituents.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- can be compared with other indolecarboxamides, such as:

The uniqueness of 1H-Indole-2-carboxamide, N-methyl-N-(2-((3-((1-methylethyl)amino)-2-pyridinyl)oxy)ethyl)- lies in its specific molecular structure, which imparts distinct biological activities and synthetic versatility.

Properties

CAS No.

136817-15-7

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-methyl-N-[2-[3-(propan-2-ylamino)pyridin-2-yl]oxyethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-14(2)22-17-9-6-10-21-19(17)26-12-11-24(3)20(25)18-13-15-7-4-5-8-16(15)23-18/h4-10,13-14,22-23H,11-12H2,1-3H3

InChI Key

GAOIBVITDANOLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=CC=C1)OCCN(C)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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